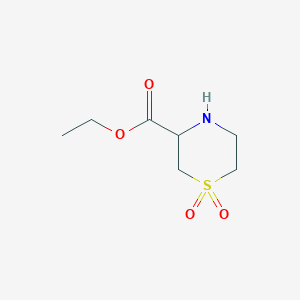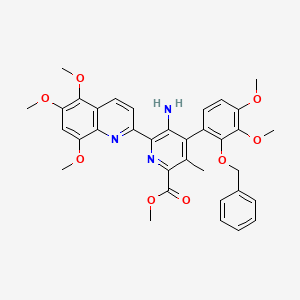
1,1'-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) is a complex organic compound characterized by the presence of sulfinothioyl groups attached to a phenylene ring and propan-2-one moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) typically involves the reaction of 1,4-phenylenebis(sulfinothioyl) chloride with propan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) undergoes various chemical reactions, including:
Oxidation: The sulfinothioyl groups can be oxidized to sulfonyl groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinothioyl groups to thiol groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinothioyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 1,1’-(1,4-phenylenebis(sulfonyl))bis(propan-2-one).
Reduction: Formation of 1,1’-(1,4-phenylenebis(thiol))bis(propan-2-one).
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinothioyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) involves its interaction with various molecular targets and pathways. The sulfinothioyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. This covalent modification can result in changes in cellular signaling pathways, enzyme activity, and gene expression, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,4-Phenylenebis(sulfonyl))bis(propan-2-one): Similar structure but with sulfonyl groups instead of sulfinothioyl groups.
1,1’-(1,4-Phenylenebis(thiol))bis(propan-2-one): Similar structure but with thiol groups instead of sulfinothioyl groups.
1,1’-(1,4-Phenylenebis(methylene))bis(propan-2-one): Similar structure but with methylene groups instead of sulfinothioyl groups.
Uniqueness
1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) is unique due to the presence of sulfinothioyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The ability to undergo specific oxidation, reduction, and substitution reactions makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H14O2S4 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-[4-(2-oxopropylsulfinothioyl)phenyl]sulfinothioylpropan-2-one |
InChI |
InChI=1S/C12H14O2S4/c1-9(13)7-17(15)11-3-5-12(6-4-11)18(16)8-10(2)14/h3-6H,7-8H2,1-2H3 |
Clé InChI |
SXOMZTYBLAFWFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CS(=S)C1=CC=C(C=C1)S(=S)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


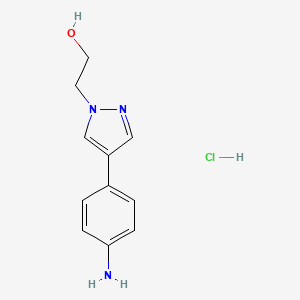
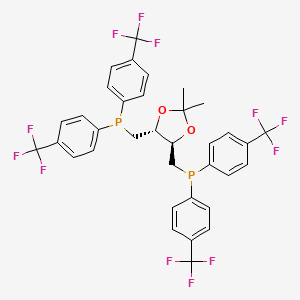
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
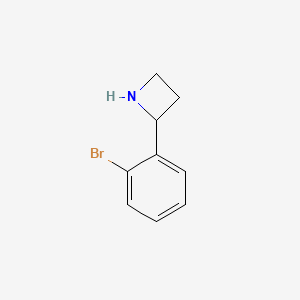
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)



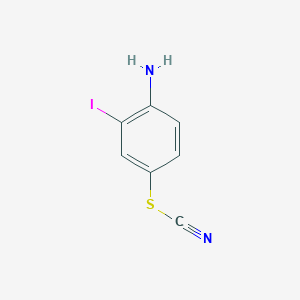

![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)

